N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

Catalog No.
S11382459
CAS No.
M.F
C15H16BrN3O4
M. Wt
382.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycin...

Product Name

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

IUPAC Name

2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

InChI

InChI=1S/C15H16BrN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

WGWIAPGWRJOAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Br

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound characterized by its unique structure, which incorporates a brominated indole moiety linked to a glycine unit via a propanoyl group. The presence of the bromine atom at the 6-position of the indole ring is significant, as it influences both the chemical properties and biological activities of the compound. Indole derivatives, including this compound, are recognized for their diverse applications in medicinal chemistry and potential therapeutic effects against various diseases.

The chemical behavior of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine allows for various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Interaction with amines can yield amides, enhancing its biological activity.
  • Halogenation: The bromine atom can participate in further halogenation reactions, potentially leading to more complex derivatives.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine exhibits significant biological activity due to its structural features. Indole derivatives are known for their interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may possess:

  • Anticancer Properties: Potential efficacy in inhibiting tumor growth.
  • Antimicrobial Activity: Possible effectiveness against certain bacterial strains.
  • Neuroprotective Effects: Potential benefits in neurodegenerative disease models.

The specific biological mechanisms of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine require further investigation to fully elucidate its therapeutic potential.

The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves several key steps:

  • Synthesis of 6-Bromoindole: Starting from indole, bromination at the 6-position is performed.
  • Formation of Propanoyl Derivative: The brominated indole is reacted with propanoic acid to form the propanoyl derivative.
  • Coupling with Glycine: The resulting propanoyl derivative is then coupled with glycine through standard peptide coupling methods.

These synthetic routes may be optimized for yield and purity through various methodologies, including continuous flow reactors for large-scale production.

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several applications:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting cancer and microbial infections.
  • Biochemical Research: Used in studies investigating enzyme interactions and receptor binding.
  • Pharmaceutical Development: Potential formulation into therapies for various diseases due to its unique structural properties.

Interaction studies involving N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine focus on its binding affinity to various molecular targets. Preliminary studies suggest that this compound may interact with:

  • Enzymes: Potential inhibition or modulation of enzyme activity.
  • Receptors: Binding to specific receptors involved in cancer and neurodegenerative pathways.

Further research is necessary to detail its interaction profiles and mechanisms of action, which will help clarify its therapeutic potential.

Several compounds share structural similarities with N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeatureUnique Aspect
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycineChlorine substitutionDifferent halogen affects reactivity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycineBromine at 4-positionVariation in position alters biological activity
5-BromoindoleSimple brominated indoleLacks glycine linkage, focusing solely on indole activity
5-Bromoindole-3-acetic acidAcetic acid substitutionDifferent functional group influences solubility and reactivity

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific bromination at the 6-position of the indole ring combined with a glycine moiety. This configuration not only enhances its biological activity but also provides distinct chemical reactivity compared to other similar compounds. The combination of these features positions it as a valuable candidate for further research in medicinal chemistry.

Retrosynthetic Analysis of Key Fragments

The retrosynthetic deconstruction of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine reveals three primary fragments: (1) the 6-bromoindole core, (2) the propanoyl linker, and (3) the glycylglycine dipeptide. The indole fragment is prioritized due to the challenges of regioselective bromination at the C6 position, while the glycylglycine moiety is derived from standard peptide synthesis protocols [4] [5].

Critical disconnections include:

  • Cleavage of the amide bond between the propanoyl group and glycylglycine, suggesting a peptide coupling strategy.
  • Separation of the propanoyl linker from the indole nucleus, indicating a need for acylative functionalization.

This approach aligns with methodologies reported for analogous indole-peptide conjugates, where modular assembly of pre-functionalized fragments minimizes side reactions [2].

Stepwise Synthesis of Brominated Indole Intermediate

The synthesis of the 6-bromoindole intermediate begins with regioselective bromination of the indole nucleus. While C5 bromination has been achieved via recent methods [4], C6 selectivity requires distinct strategies:

Key Steps:

  • Protection of Indole Nitrogen: N-protection with a tert-butoxycarbonyl (Boc) group prevents undesired pyrrole ring reactivity [5].
  • Regioselective Bromination: Treatment with bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–25°C for 24 hours achieves >85% C6 selectivity (Table 1) [5].
  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) yields 6-bromo-1H-indole.

Table 1: Bromination Optimization for 6-Bromoindole

ConditionReagent RatioTemperatureTime (h)C6 Selectivity (%)Yield (%)
Br₂/CCl₄8:125°C248682
N-Bromosuccinimide1.2:10°C64567
HBr/H₂O₂3:150°C122858

The propanoyl linker is introduced via Friedel-Crafts acylation, employing propionyl chloride and Lewis acids like AlCl₃. This step achieves 78% yield under anhydrous conditions at −15°C [5].

Peptide Coupling Techniques for Glycylglycine Conjugation

Conjugation of the brominated indole-propanoyl intermediate to glycylglycine requires precise amide bond formation. Carbodiimide-based coupling agents outperform other methods in yield and purity:

Protocol:

  • Activation: The carboxylic acid terminus of the propanoyl-indole intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Coupling: Glycylglycine (dissolved in dimethylformamide) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
  • Workup: The crude product is washed with NaHCO₃ and brine, yielding the conjugated product in 89% efficiency (Table 2) [2].

Table 2: Efficiency of Coupling Reagents

Reagent SystemSolventTemperatureTime (h)Yield (%)Purity (%)
EDC/HOBtDCM25°C128995
HATU/DIEADMF25°C68593
DCC/NHSTHF0°C247688

Purification Protocols and Yield Optimization

Final purification employs a combination of column chromatography and preparative HPLC to isolate the target compound:

Chromatography Conditions:

  • Column: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient).
  • HPLC: C18 reverse-phase column, acetonitrile/water (0.1% TFA) gradient (20% → 80% over 30 minutes).

Yield Optimization Strategies:

  • Stoichiometric Adjustments: Increasing the molar ratio of EDC to 1.5 equivalents improves coupling efficiency to 92% [2].
  • Temperature Control: Maintaining Friedel-Crafts acylation at −15°C reduces byproduct formation by 40% [5].

Table 3: Purification Outcomes

MethodPurity (%)Recovery (%)Total Yield (%)
Column Chromatography928578
Preparative HPLC999089

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine presents a complex solubility profile influenced by the dual nature of its molecular architecture. The compound contains both hydrophobic aromatic components and hydrophilic peptidic regions, creating distinct solubility behaviors across different solvent systems [1] [2].

Table 1: Solubility Characteristics in Various Solvents

Solvent TypePolarity IndexExpected SolubilityComments
Water (pH 7.4)9.0 (highly polar)Low (hydrophobic indole moiety)Limited by hydrophobic bromoindole core
Dimethyl sulfoxide (DMSO)7.2 (polar aprotic)Moderate to HighExcellent for peptides; avoid with Met/Cys
Acetonitrile (CH3CN)5.8 (polar aprotic)ModerateGood alternative to DMSO
Dimethylformamide (DMF)6.4 (polar aprotic)Moderate to HighHigh solvating power
Methanol (CH3OH)5.1 (polar protic)Low to ModerateLimited by indole hydrophobicity
Ethanol (C2H5OH)4.3 (polar protic)Low to ModerateLimited by indole hydrophobicity
Isopropanol3.9 (polar protic)LowPoor solubility expected

The molecular weight of 382.21 g/mol (C15H16BrN3O4) places this compound in an intermediate size range that affects its solubility characteristics [3]. The presence of the 6-bromoindole moiety significantly reduces aqueous solubility compared to the parent glycylglycine dipeptide, which exhibits high water solubility at 166 mg/mL at 21°C [4].

Polar aprotic solvents demonstrate superior solvating capabilities for this compound. Dimethyl sulfoxide shows particular promise due to its ability to disrupt hydrogen bonding networks and accommodate both polar and nonpolar molecular regions [1]. However, caution must be exercised when using DMSO with peptides containing methionine or free cysteine residues due to potential oxidation [2].

Acetonitrile serves as an effective alternative aprotic solvent, offering moderate solubility while maintaining chemical stability [5]. The compound's behavior in these solvents suggests that initial dissolution should occur in small volumes of organic solvent before aqueous dilution, following established peptide solubilization protocols [2].

Thermal Stability and Decomposition Pathways

The thermal stability profile of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine reflects the thermal behaviors characteristic of both brominated indole derivatives and dipeptide structures. Systematic thermal analysis reveals distinct decomposition stages that provide insight into the compound's stability under various conditions [6] [7].

Table 2: Thermal Stability and Decomposition Profile

Temperature Range (°C)ProcessExpected ProductsMass Loss (%)
<120Dehydration (if hydrated)Anhydrous compound0-5 (hydration water)
120-180Stable solid stateNo change0
180-230Onset of decompositionInitial bond cleavage5-15
230-250Active decompositionCyclodipeptide + H2O formation15-30
>250Complete thermal degradationVolatile fragments + char50-90

The thermal decomposition pattern follows the established behavior of dipeptide structures, where glycylglycine-containing compounds typically undergo cyclization to form diketopiperazines (cyclodipeptides) upon heating [7] [8]. The initial mass loss below 120°C corresponds to dehydration of any associated water molecules, producing the anhydrous form of the compound [6].

Between 120-180°C, the compound remains thermally stable, with the brominated indole moiety providing additional stability compared to unsubstituted derivatives [9]. Thermal degradation begins around 180-230°C, consistent with the decomposition onset temperature observed for related bromoindole compounds [9]. The bromine substitution at the 6-position may influence decomposition pathways through electronic effects, potentially stabilizing or destabilizing specific thermal transition states.

The active decomposition phase (230-250°C) involves cyclization of the glycylglycine dipeptide portion to form the corresponding diketopiperazine, accompanied by water elimination [7]. This process represents the primary thermal transformation pathway and occurs as a solid-state reaction with stereochemical retention [6]. Complete thermal degradation above 250°C results in extensive fragmentation and formation of volatile degradation products.

Elevated temperatures during synthetic procedures require strict temperature control below 180°C to prevent thermal decomposition [9]. The compound's thermal stability profile suggests storage at ambient temperatures with protection from prolonged exposure to temperatures exceeding 120°C.

Acid-Base Behavior and pKa Determination

The acid-base behavior of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is governed by multiple ionizable functional groups distributed throughout its molecular structure. Understanding these pKa values is crucial for predicting the compound's behavior under physiological conditions and optimizing analytical methods [10] [11].

Table 3: Acid-Base Behavior and pKa Values

Functional GroupEstimated pKaNaturePhysiological Relevance
Terminal carboxylic acid (-COOH)2.0-2.5Strong acidIonized at physiological pH
Amide nitrogen (peptide backbone)~15-17 (very weak acid)Very weak acidNeutral at physiological pH
Terminal amino group (-NH3+)8.5-9.5Weak basePartially protonated at pH 7.4
Indole nitrogen (N1-H)-2.4 (very weak acid)Very weak acidNeutral at physiological pH
Glycine α-amino group9.6 (literature value)Weak baseReference amino acid
Glycine carboxyl group2.3 (literature value)Weak acidReference amino acid

The terminal carboxyl group represents the most acidic functionality, with an estimated pKa between 2.0-2.5, similar to other dipeptide carboxylic acids [12]. This group remains fully ionized under physiological conditions (pH 7.4), contributing negative charge to the overall molecular ionization state.

The indole nitrogen exhibits extremely weak acidity with a pKa of approximately -2.4, as reported for the parent indole system [13]. This functional group remains predominantly neutral across the entire physiological pH range and does not contribute significantly to the compound's acid-base behavior under normal conditions [14] [15].

The terminal amino group displays typical weak base characteristics with an estimated pKa range of 8.5-9.5, based on glycine amino acid data [12] [16]. At physiological pH 7.4, this group exists in partial protonation equilibrium, with approximately 70-90% existing in the protonated ammonium form.

Amide nitrogen atoms within the peptide backbone exhibit very weak acidity (pKa ~15-17) and remain neutral under all physiologically relevant conditions [15]. These groups participate primarily in hydrogen bonding interactions rather than acid-base equilibria.

The compound's isoelectric point can be estimated by considering the primary ionizable groups. With a terminal carboxyl group (pKa ~2.3) and terminal amino group (pKa ~9.0), the calculated isoelectric point approximates 5.6-5.8, indicating that the compound carries a net negative charge at physiological pH [12].

Determination of precise pKa values requires specialized analytical techniques such as capillary zone electrophoresis with UV and conductivity detection, potentiometric titration, or pH-metric analysis [11]. These methods provide accurate dissociation constants essential for pharmaceutical development and biological activity prediction.

Partition Coefficient (LogP) and Lipophilicity Analysis

The lipophilicity of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine represents a critical physicochemical parameter influencing its absorption, distribution, metabolism, and excretion properties. The compound's LogP value reflects the balance between hydrophobic aromatic components and hydrophilic peptidic regions [17] [18] [19].

Table 4: Partition Coefficient (LogP) and Lipophilicity Analysis

Component/MethodLogP ContributionCharacteristicImpact on ADME
6-Bromoindole moiety+2.5 to +3.0Highly lipophilic (aromatic + Br)Membrane permeability
Propanoyl linker+0.5 to +1.0Moderately lipophilicLinker flexibility
Glycylglycine dipeptide-2.0 to -2.5Hydrophilic (polar peptide)Aqueous solubility
Overall compound (estimated)+1.0 to +1.5Balanced lipophilicityModerate bioavailability potential
Comparison: Glycylglycine alone-3.2 (highly hydrophilic)Very hydrophilicPoor membrane penetration
Comparison: Simple indole+2.1 (moderately lipophilic)Lipophilic aromaticGood membrane penetration

The 6-bromoindole moiety contributes significant lipophilicity to the overall molecular structure, with an estimated LogP contribution of +2.5 to +3.0 [20]. The bromine substitution enhances lipophilicity compared to unsubstituted indole through increased molecular volume and polarizability effects . This aromatic system provides the primary driving force for membrane partitioning and cellular uptake.

The propanoyl linker region exhibits moderate lipophilicity (+0.5 to +1.0), providing structural flexibility while maintaining favorable pharmacokinetic properties. This aliphatic chain length represents an optimal balance between lipophilicity enhancement and metabolic stability [22].

The glycylglycine dipeptide portion significantly reduces overall lipophilicity (-2.0 to -2.5) due to multiple polar functional groups including amide bonds, amino groups, and carboxylic acid functionalities [4] [19]. This hydrophilic component enhances aqueous solubility and provides sites for hydrogen bonding interactions.

The overall estimated LogP range of +1.0 to +1.5 places this compound in a favorable lipophilicity window for pharmaceutical applications [18] [23]. This moderate lipophilicity suggests potential for oral bioavailability while maintaining sufficient aqueous solubility for formulation development.

Experimental determination of LogP values typically employs the shake-flask method using n-octanol/water partitioning systems [24] [23]. The standard protocol involves equilibration between octanol and aqueous phases followed by analytical quantification using UV spectroscopy or liquid chromatography [24]. Alternative computational methods using fragment-based approaches provide rapid estimates based on structural contributions [17] [25].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

381.03242 g/mol

Monoisotopic Mass

381.03242 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types